N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-20-11-8-12-13(23-7-6-22-12)9-14(11)24-16(20)18-15(21)10-4-5-17-19(10)2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHTWFUGYRHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=NN4C)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the pyrazole carboxamide group through a condensation reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, two structurally related compounds from and —tetrahydroimidazo[1,2-a]pyridine derivatives 2d and 1l—share motifs with fused heterocycles and functionalized side chains. Below is a comparative analysis based on structural and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Complexity: The target compound’s benzothiazole-dioxino-pyrazole scaffold is distinct from the imidazopyridine cores of 2d and 1l. Benzothiazoles are sulfur-containing aromatic systems, whereas imidazopyridines are nitrogen-rich bicyclic structures.
Functional Group Diversity: While 2d and 1l feature nitro, cyano, and ester groups—common in agrochemicals and pharmaceuticals—the target compound’s carboxamide group may enhance solubility or receptor-binding affinity.
Synthetic Challenges :
- The lower yields of 2d (55%) and 1l (51%) highlight the difficulty of synthesizing fused heterocyclic systems. The target compound’s synthesis would likely face similar challenges due to its intricate ring system.
Spectroscopic Characterization :
- Both 2d and 1l were validated via NMR, IR, and HRMS, which are standard for heterocyclic compounds. The absence of such data for the target compound limits direct comparisons.
Biological Activity
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound's unique structure combines a dioxin ring, a benzothiazole moiety, and a pyrazole derivative, which may contribute to its pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.40 g/mol |
The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can affect the pharmacokinetics of co-administered drugs.
- Receptor Modulation : It could interact with receptors associated with various signaling pathways, leading to therapeutic effects in conditions such as cancer or inflammation.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
| Activity Type | Findings |
|---|---|
| Anticancer Activity | In vitro studies show that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. |
| Antimicrobial Properties | The compound has shown activity against certain bacterial strains, suggesting potential therapeutic applications in infectious diseases. |
| Anti-inflammatory Effects | Preliminary data indicate that it may reduce inflammation markers in cellular models. |
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
- Antimicrobial Evaluation : Research conducted on the antibacterial activity of the compound against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests moderate antibacterial properties that could be enhanced through structural modifications.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
